1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15614148
InChI: InChI=1S/C25H27FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+
SMILES:
Molecular Formula: C25H27FN2O4
Molecular Weight: 438.5 g/mol

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15614148

Molecular Formula: C25H27FN2O4

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C25H27FN2O4
Molecular Weight 438.5 g/mol
IUPAC Name (4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C25H27FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+
Standard InChI Key LDYQBQQMHLXSBB-XTQSDGFTSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O
Canonical SMILES CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O

Introduction

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolidinone core with diverse functional groups. These include a dimethylaminoethyl chain, a fluorophenyl moiety, a hydroxy group, and a prop-2-en-1-yloxybenzoyl substituent. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and organic synthesis.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of strong bases like sodium hydride or potassium carbonate, along with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts like palladium on carbon may facilitate certain coupling reactions.

Notable Chemical Reactions:

  • Oxidation: The hydroxy group can be oxidized to form a ketone using agents like potassium permanganate.

  • Reduction: The carbonyl functionality may be reduced to an alcohol using lithium aluminum hydride.

  • Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

  • Coupling Reactions: It may engage in cross-coupling reactions such as Suzuki-Miyaura to form new carbon-carbon bonds.

Applications in Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its potential pharmacological properties. It can serve as a lead compound for drug development, particularly targeting inflammatory diseases or pain management. The unique structure allows for further modifications to enhance efficacy or reduce toxicity.

Application AreaPotential UsesMechanism of Action
Inflammatory DiseasesAnti-inflammatory effectsInteraction with enzymes or receptors
Pain ManagementAnalgesic propertiesModulation of signaling pathways
Biochemical ResearchStudy of receptor interactionsElucidation of cellular pathways

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